Cas no 1094302-56-3 (1-3-(difluoromethoxy)phenylethane-1-thiol)

1-3-(difluoromethoxy)phenylethane-1-thiol 化学的及び物理的性質
名前と識別子
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- 1-3-(difluoromethoxy)phenylethane-1-thiol
- Benzenemethanethiol, 3-(difluoromethoxy)-α-methyl-
- AIBSBRFGLADRME-UHFFFAOYSA-N
- SCHEMBL24588262
- EN300-1289527
- 1-[3-(DIFLUOROMETHOXY)PHENYL]ETHANE-1-THIOL
- 1094302-56-3
-
- インチ: 1S/C9H10F2OS/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-6,9,13H,1H3
- InChIKey: AIBSBRFGLADRME-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C(S)C)C=1)C(F)F
計算された属性
- せいみつぶんしりょう: 204.04204244g/mol
- どういたいしつりょう: 204.04204244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.185±0.06 g/cm3(Predicted)
- ふってん: 247.3±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.82±0.10(Predicted)
1-3-(difluoromethoxy)phenylethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289527-1.0g |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289527-1000mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1289527-50mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 50mg |
$528.0 | 2023-10-01 | ||
Enamine | EN300-1289527-250mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 250mg |
$579.0 | 2023-10-01 | ||
Enamine | EN300-1289527-500mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1289527-10000mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1289527-5000mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1289527-100mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1289527-2500mg |
1-[3-(difluoromethoxy)phenyl]ethane-1-thiol |
1094302-56-3 | 2500mg |
$1230.0 | 2023-10-01 |
1-3-(difluoromethoxy)phenylethane-1-thiol 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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3. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1-3-(difluoromethoxy)phenylethane-1-thiolに関する追加情報
Introduction to 1-3-(difluoromethoxy)phenylethane-1-thiol (CAS No. 1094302-56-3) and Its Emerging Applications in Chemical Biology
1-3-(difluoromethoxy)phenylethane-1-thiol, identified by the CAS number 1094302-56-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of arylalkylthiols, characterized by the presence of a thiol (-SH) group attached to an aromatic ring system modified with a difluoromethoxy substituent. The combination of these structural elements imparts distinct chemical reactivity and biological potential, making it a valuable scaffold for drug discovery and molecular research.
The difluoromethoxy group, a key feature of this molecule, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The electron-withdrawing nature of the difluorine atoms influences the electronic distribution of the aromatic ring, thereby modulating its interaction with biological targets. This feature has been leveraged in recent studies to develop novel therapeutic agents targeting neurological and inflammatory disorders. The thiol moiety, on the other hand, provides a reactive site for further chemical modifications, enabling the synthesis of complex derivatives with tailored biological activities.
In recent years, 1-3-(difluoromethoxy)phenylethane-1-thiol has been explored as a key intermediate in the synthesis of bioactive molecules. Its aromatic backbone allows for facile functionalization at multiple positions, making it a versatile building block for medicinal chemists. Researchers have utilized this compound to develop inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The difluoromethoxy substituent plays a crucial role in optimizing the pharmacokinetic properties of these inhibitors, ensuring better absorption, distribution, metabolism, and excretion profiles.
One notable application of 1-3-(difluoromethoxy)phenylethane-1-thiol is in the development of probes for studying protein-protein interactions. The thiol group can be selectively labeled with fluorescent or affinity tags, enabling researchers to visualize and manipulate protein interactions in living cells. This approach has been particularly useful in understanding signaling pathways associated with diseases such as Alzheimer's and Parkinson's. The difluoromethoxy group enhances the stability of these probes under physiological conditions, ensuring reliable experimental outcomes.
The compound's potential extends beyond drug discovery into materials science. Its ability to form stable complexes with metals has been exploited in the design of catalysts for organic transformations. These catalysts exhibit high efficiency and selectivity, making them attractive for industrial applications. Additionally, the thiol group can participate in self-assembling processes, leading to the formation of nanostructured materials with unique properties. Such materials have promising applications in nanotechnology and biomedicine.
Recent advancements in computational chemistry have further highlighted the significance of 1-3-(difluoromethoxy)phenylethane-1-thiol as a molecular scaffold. Molecular dynamics simulations have revealed insights into its interactions with biological targets at an atomic level. These studies have informed the design of next-generation compounds with improved binding affinities and reduced side effects. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications based on large datasets of experimental results.
The synthesis of 1-3-(difluoromethoxy)phenylethane-1-thiol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods align with green chemistry principles by minimizing waste and energy consumption. The growing emphasis on sustainable practices ensures that future production processes will be environmentally friendly while maintaining high efficiency.
As research continues to uncover new applications for 1-3-(difluoromethoxy)phenylethane-1-thiol, its importance in chemical biology is likely to grow further. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical solutions for human health and industrial challenges. The compound's unique combination of structural features makes it a cornerstone in the development of innovative chemical tools that drive scientific progress.
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